牛磺去氧胆酸钠

描述

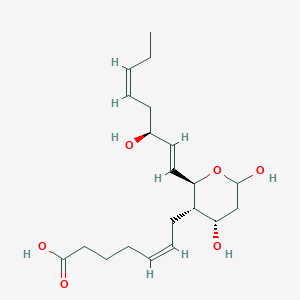

牛磺熊去氧胆酸是一种天然存在的亲水性胆汁酸。它是熊去氧胆酸的牛磺酸缀合物,在人体中含量极少,但在熊类胆汁中含量较高。 牛磺熊去氧胆酸在中药中已有数百年历史,以其保肝和抗凋亡作用而闻名 .

科学研究应用

牛磺熊去氧胆酸在科学研究中有着广泛的应用:

化学: 用作化学伴侣研究蛋白质折叠和稳定性。

生物学: 牛磺熊去氧胆酸用于研究细胞应激反应,特别是内质网应激。

医学: 由于其细胞保护作用,它在治疗肝病、神经退行性疾病和代谢性疾病方面具有治疗潜力。

作用机制

牛磺熊去氧胆酸通过多种机制发挥作用:

抗凋亡作用: 它通过减少内质网应激和稳定未折叠蛋白反应来抑制细胞凋亡。

细胞保护作用: 牛磺熊去氧胆酸可以保护细胞免受氧化应激和炎症。

与相似化合物的比较

相似化合物

熊去氧胆酸: 牛磺熊去氧胆酸的母体化合物,用于治疗胆结石和肝病。

去氧熊去氧胆酸: 一种合成胆汁酸,其侧链缩短,显示出相似的保肝特性

独特性

牛磺熊去氧胆酸的独特性在于它的牛磺酸缀合,这增强了它的亲水性和细胞保护作用。 与母体化合物熊去氧胆酸相比,这使得它在减少内质网应激和保护细胞免受凋亡方面更有效 .

生化分析

Biochemical Properties

Sodium taurochenodeoxycholate interacts with various enzymes, proteins, and other biomolecules. It is a taurine-conjugated form of chenodeoxycholic acid . Its biochemical properties are mainly attributed to its role in emulsifying lipids such as cholesterol in the bile .

Cellular Effects

Sodium taurochenodeoxycholate has significant effects on various types of cells and cellular processes. It influences cell function by acting as a detergent to solubilize fats in the small intestine . It is also absorbed by active transport in the terminal ileum .

Molecular Mechanism

The molecular mechanism of action of Sodium taurochenodeoxycholate involves its role as a detergent to solubilize fats in the small intestine . It is usually ionized at physiologic pH and can be crystallized as the sodium salt .

Temporal Effects in Laboratory Settings

It is known that it acts as a detergent to solubilize fats in the small intestine .

Metabolic Pathways

Sodium taurochenodeoxycholate is involved in the metabolic pathways related to the emulsification of lipids such as cholesterol in the bile . It interacts with enzymes and cofactors involved in these pathways.

Transport and Distribution

Sodium taurochenodeoxycholate is transported and distributed within cells and tissues. It is secreted into bile and then into the intestine . It is usually ionized at physiologic pH and can be crystallized as the sodium salt .

Subcellular Localization

It is known that it is secreted into bile and then into the intestine .

准备方法

合成路线和反应条件

牛磺熊去氧胆酸是由熊去氧胆酸与牛磺酸发生缀合反应合成。该反应通常涉及熊去氧胆酸羧基的活化,然后是牛磺酸的亲核进攻。 反应条件通常包括使用偶联剂如二环己基碳二亚胺 (DCC) 和催化剂如 4-二甲氨基吡啶 (DMAP) 来促进缀合反应 .

工业生产方法

牛磺熊去氧胆酸的工业生产涉及从动物胆汁中提取熊去氧胆酸,然后将其与牛磺酸进行化学缀合。该工艺经过优化,以确保最终产品的产率和纯度高。 采用结晶和色谱等先进的纯化技术来达到所需的质量 .

化学反应分析

反应类型

牛磺熊去氧胆酸会发生各种化学反应,包括:

氧化: 牛磺熊去氧胆酸可以被氧化形成不同的胆汁酸衍生物。

还原: 还原反应可以改变分子中存在的羟基。

取代: 取代反应可以在羟基或磺酸基团上发生.

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 使用硼氢化钠 (NaBH₄) 和氢化铝锂 (LiAlH₄) 等还原剂。

取代: 烷基卤化物和磺酰氯等试剂用于取代反应.

主要产物

相似化合物的比较

Similar Compounds

Ursodeoxycholic Acid: The parent compound of tauroursodeoxycholic acid, used in the treatment of gallstones and liver diseases.

Norursodeoxycholic Acid: A synthetic bile acid with a shortened side chain, showing similar hepatoprotective properties

Uniqueness

Tauroursodeoxycholic acid is unique due to its taurine conjugation, which enhances its hydrophilicity and cytoprotective effects. This makes it more effective in reducing endoplasmic reticulum stress and protecting cells from apoptosis compared to its parent compound, ursodeoxycholic acid .

属性

Key on ui mechanism of action |

Chenodeoxycholic acid is a primary bile acid in the liver that combines with taurine to form the bile acid taurochenodeoxycholic acid. In the bile, taurochenodeoxycholic acid is either a sodium (most) or potassium salt. Taurochenodeoxycholic acid is normally produced in the liver, and its physiologic function as a bile salt is to emulsify lipids such as cholesterol in the bile. As a medication, taurochenodeoxycholic acid reduces cholesterol formation in the liver, and is likely used as a choleretic to increase the volume of bile secretion from the liver and as a cholagogue to increase bile discharge into the duodenum. The mechanism of action of taurochenodeoxycholic acid in inflammation and cancer has yet to be determined. |

|---|---|

CAS 编号 |

6009-98-9 |

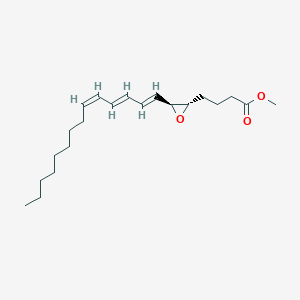

分子式 |

C26H44NNaO6S |

分子量 |

521.7 g/mol |

IUPAC 名称 |

sodium;2-[[(4R)-4-[(3R,5S,7S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22+,24?,25+,26-;/m1./s1 |

InChI 键 |

IYPNVUSIMGAJFC-KOUIEAJESA-M |

SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |

手性 SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |

规范 SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |

物理描述 |

Solid |

Pictograms |

Irritant |

同义词 |

NSC 681055; Taurochenodeoxycholate; TCDCA |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

-methanone](/img/structure/B162602.png)

![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)